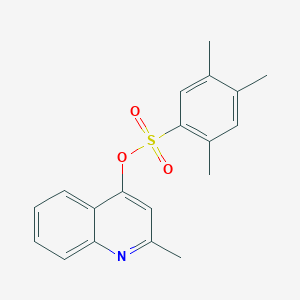
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. The fluorescence of the compound is quenched upon binding to the biomolecule, which allows for the detection of the biomolecule.
Biochemical and Physiological Effects:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not used as a drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in lab experiments is its high sensitivity and selectivity for biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations is that it is not suitable for in vivo experiments as it is not membrane permeable.
Future Directions
There are several future directions for the use of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in scientific research. One direction is the development of new metal complexes using the compound as a ligand. Another direction is the modification of the compound to improve its membrane permeability for in vivo experiments. Additionally, the compound could be used in the development of new diagnostic tools for the detection of biomolecules in biological samples.
Conclusion:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a useful compound for scientific research. It has been widely used as a fluorescent probe and ligand for the synthesis of metal complexes. The compound has high sensitivity and selectivity for biomolecules, making it a valuable tool for the detection of biomolecules in biological samples. There are several future directions for the use of the compound in scientific research, including the development of new metal complexes and diagnostic tools.
Synthesis Methods
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate can be synthesized using various methods. One of the most common methods is the reaction between 2-methylquinoline and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Scientific Research Applications
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate has been widely used in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and carbohydrates. It has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.
properties
Product Name |
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO3S/c1-12-9-14(3)19(10-13(12)2)24(21,22)23-18-11-15(4)20-17-8-6-5-7-16(17)18/h5-11H,1-4H3 |
InChI Key |
PGMGPVUKSUUXHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)




![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




